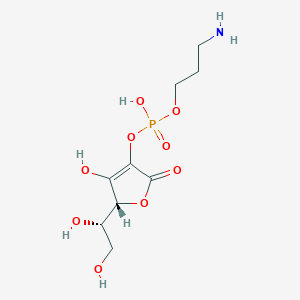![molecular formula C13H13N3 B1505777 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1196154-90-1](/img/structure/B1505777.png)
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Overview
Description
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic organic compound characterized by a pyrido[3,4-d]pyrimidine core structure with a phenyl group attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of a suitable diaminopyrimidine derivative with a phenyl-containing aldehyde or ketone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products are often used as intermediates in further synthetic processes.
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of drugs targeting specific diseases.
Industry: The compound is utilized in the production of various chemical products, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is structurally similar to other pyrido[3,4-d]pyrimidine derivatives, such as 4-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and 7-Benzyl-4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. These compounds share the bicyclic core structure but differ in the substituents attached to the pyrimidine ring. The presence of the phenyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and medicinal chemistry. Further studies and developments in this area may lead to new discoveries and applications, expanding the utility of this compound.
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-4-10(5-3-1)13-15-8-11-6-7-14-9-12(11)16-13/h1-5,8,14H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANVXLVRZWXBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=NC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712359 | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-90-1 | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1505695.png)






![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)



![2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl acrylate](/img/structure/B1505719.png)
![2-[Bis(propylsulfanyl)methyl]furan](/img/structure/B1505720.png)
![Carbonic acid bis[3-[methyldiethoxysilyl]propyl] ester](/img/structure/B1505727.png)
